2-Methoxyethyl 2-[(2-chlorobenzyl)sulfanyl]-5-methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
2-Methoxyethyl 2-[(2-chlorobenzyl)sulfanyl]-5-methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine core, a nitrophenyl group, and a chlorobenzyl sulfanyl moiety. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 2-[(2-chlorobenzyl)sulfanyl]-5-methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized by the cyclization of appropriate precursors such as hydrazine derivatives and nitriles under acidic or basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through electrophilic aromatic substitution reactions using nitrobenzene derivatives.
Attachment of the Chlorobenzyl Sulfanyl Moiety: The chlorobenzyl sulfanyl moiety can be attached via nucleophilic substitution reactions using chlorobenzyl halides and thiol derivatives.
Esterification: The final step involves the esterification of the carboxylic acid group with methoxyethanol under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 2-[(2-chlorobenzyl)sulfanyl]-5-methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl position, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, methanol or ethanol as solvents.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with the nitro group reduced to an amino group.
Substitution: Substituted derivatives with nucleophiles replacing the chlorine atom.
Scientific Research Applications
2-Methoxyethyl 2-[(2-chlorobenzyl)sulfanyl]-5-methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 2-[(2-chlorobenzyl)sulfanyl]-5-methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence various cellular pathways, including signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxyethyl 2-[(2-bromobenzyl)sulfanyl]-5-methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- 2-Methoxyethyl 2-[(2-fluorobenzyl)sulfanyl]-5-methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Uniqueness
The uniqueness of 2-Methoxyethyl 2-[(2-chlorobenzyl)sulfanyl]-5-methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate lies in its specific combination of functional groups, which imparts distinct chemical properties and potential biological activities. The presence of the chlorobenzyl sulfanyl moiety, in particular, differentiates it from similar compounds and may contribute to its unique reactivity and interactions with molecular targets.
Properties
Molecular Formula |
C23H22ClN5O5S |
---|---|
Molecular Weight |
516.0 g/mol |
IUPAC Name |
2-methoxyethyl 2-[(2-chlorophenyl)methylsulfanyl]-5-methyl-7-(4-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H22ClN5O5S/c1-14-19(21(30)34-12-11-33-2)20(15-7-9-17(10-8-15)29(31)32)28-22(25-14)26-23(27-28)35-13-16-5-3-4-6-18(16)24/h3-10,20H,11-13H2,1-2H3,(H,25,26,27) |
InChI Key |
DDPJWABZPLDVCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)SCC3=CC=CC=C3Cl)N1)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)OCCOC |
Origin of Product |
United States |
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